N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide;hydrochloride
Description
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide;hydrochloride is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS.ClH/c1-3-4-9-16(22)19-17(23)18-14-7-5-6-8-15(14)21-12-10-20(2)11-13-21;/h5-8H,3-4,9-13H2,1-2H3,(H2,18,19,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVVXHIGUKBQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methyl-1-piperazine with 2-nitroaniline, followed by reduction to form the corresponding amine. This amine is then reacted with pentanoyl chloride in the presence of a base to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reactions are typically carried out under inert atmospheres to prevent contamination and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- Pirenzepine
Uniqueness
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide;hydrochloride is unique due to its specific structural features and the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency and selectivity in its biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
